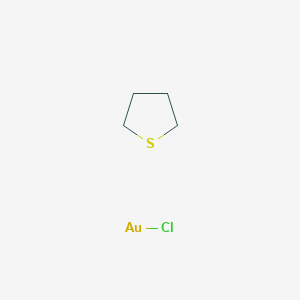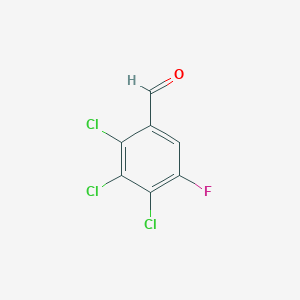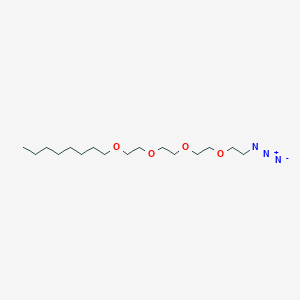
2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine is a chemical compound with the molecular formula C13H17Cl2N3O2 It is a pyrimidine derivative that features a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with a Boc-protected pyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free pyrrolidine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or THF.
Deprotection: Acidic reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Deprotected Product: 2,4-Dichloro-6-(pyrrolidin-3-yl)pyrimidine.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: May be used in the development of agrochemicals or materials science.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The pyrimidine ring can interact with nucleic acids or proteins, while the pyrrolidine moiety can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloropyrimidine: A simpler pyrimidine derivative without the pyrrolidine ring.
6-(1-Boc-pyrrolidin-3-yl)pyrimidine: Lacks the chlorine substituents on the pyrimidine ring.
Uniqueness: 2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine is unique due to the combination of the dichloropyrimidine core and the Boc-protected pyrrolidine ring. This structure provides a balance of reactivity and stability, making it a versatile intermediate for further chemical modifications.
Eigenschaften
IUPAC Name |
tert-butyl 3-(2,6-dichloropyrimidin-4-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O2/c1-13(2,3)20-12(19)18-5-4-8(7-18)9-6-10(14)17-11(15)16-9/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRCCMCHCTVHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)


![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)
![8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6315722.png)



![hydroxymethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-oxophosphanium](/img/structure/B6315749.png)
